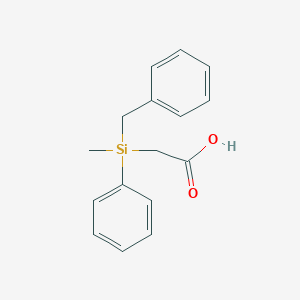

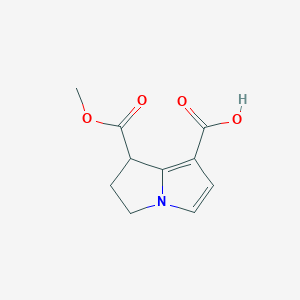

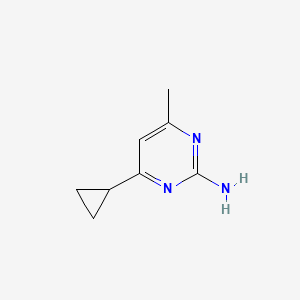

![molecular formula C14H13NOS B1282969 3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 40312-29-6](/img/structure/B1282969.png)

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is a derivative of the benzo[b]thiophene family, which is a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves Friedel-Crafts aroylation, as seen in the preparation of a series of 3-aroyl-2-arylbenzo[b]thiophene derivatives . These compounds were synthesized with the aim of creating nonsteroidal antiestrogens with greater antagonism and less intrinsic estrogenicity than existing compounds. The synthesis involved aroylation of O-protected 2-arylbenzo[b]thiophene nuclei followed by deprotection. Although the specific synthesis of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" is not detailed, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. For instance, the presence of basic side chains containing cyclic moieties in the structure was found to reduce intrinsic estrogenicity and enhance the antagonism of estradiol . The molecular structure of "3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine" likely plays a significant role in its chemical reactivity and potential biological interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect solubility, as seen with the synthesis of 3,7-diiodo-2,6-di(thiophen-2-yl)benzo[1,2-b:4,5-b']difurans . The presence of specific functional groups can also impact the compound's reactivity and interaction with biological targets, as demonstrated by the structure-activity relationship studies of antiestrogens . The vibrational and quantum chemical investigation of related compounds, such as 1-benzoyl-4-phenyl-3-thiosemicarbazide, provides insights into the molecular properties and confirms structural changes upon cyclization .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine has been studied for its role in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 3-substituted-4-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidines, which have potential as analgesic, anti-inflammatory, and anti-arthritic agents (Vega et al., 1990).

- It's also key in the synthesis of organic ligands, showing versatility in chemical reactions with aminoheteroaryls, lamotrigine, and other compounds (Kabirifard et al., 2020).

Medicinal Chemistry and Pharmacology

- The compound has been a focus in the field of medicinal chemistry. For example, derivatives of this compound have been evaluated as allosteric modulators of the A1 adenosine receptor, revealing its potential in modulating receptor activities (Tranberg et al., 2002).

- It's also been used in the synthesis of heterocyclic compounds with anticonvulsant, behavioral, and CNS antidepressant activities, highlighting its potential in developing new therapeutic agents (El-Sharkawy, 2012).

Material Science and Organic Chemistry

- In material science, it's been utilized in the synthesis of novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating its applicability in developing new materials (Baldwin et al., 2008).

- The compound also finds use in photochemical reactions, where it's involved in the synthesis of various photoreactive compounds, indicative of its utility in advanced organic synthesis (Nishio et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14-12(10-7-4-8-11(10)17-14)13(16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOVYNKDBMOAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70557854 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine | |

CAS RN |

40312-29-6 |

Source

|

| Record name | (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70557854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)

![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)